molecular formula C10H12N2S B14005759 1-(3-Methylphenyl)-2-imidazolidinethione

1-(3-Methylphenyl)-2-imidazolidinethione

Cat. No.: B14005759
M. Wt: 192.28 g/mol
InChI Key: IQAOWRZBNSAXAA-UHFFFAOYSA-N
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Description

1-(m-Tolyl)imidazoline-2-thione is a heterocyclic compound featuring an imidazoline ring with a thione group and a methyl-substituted phenyl group. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazoline-2-thione can be synthesized through various methods. One common approach involves the reaction of m-toluidine with carbon disulfide and ethylenediamine under controlled conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, followed by cyclization to form the imidazoline ring .

Industrial Production Methods: Industrial production of 1-(m-Tolyl)imidazoline-2-thione often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between m-toluidine, carbon disulfide, and ethylenediamine, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)imidazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(m-Tolyl)imidazoline-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-(m-Tolyl)imidazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl-substituted phenyl group enhances its lipophilicity and potential for interaction with biological targets .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(3-methylphenyl)imidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

IQAOWRZBNSAXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCNC2=S

Origin of Product

United States

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